(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Catalog No.
S1800736
CAS No.
347378-74-9
M.F
C₁₄H₂₂O₄
M. Wt
254.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4...

CAS Number

347378-74-9

Product Name

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

IUPAC Name

ethyl (1R,5S,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Molecular Formula

C₁₄H₂₂O₄

Molecular Weight

254.32

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m0/s1

SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC

Synonyms

(1R,5S,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic compound characterized by its unique structural features, including an oxabicyclo framework and a carboxylate functional group. Its molecular formula is C14H22O4C_{14}H_{22}O_{4}, and it has a molecular weight of approximately 254.32 g/mol. This compound exists as a mixture of enantiomers, which contributes to its diverse chemical properties and potential applications in medicinal chemistry .

The compound is primarily recognized as an intermediate in the synthesis of oseltamivir, an antiviral medication used to treat influenza. Its structural complexity and chirality make it a subject of interest in organic synthesis and pharmaceutical development.

Currently, there is no scientific research readily available detailing the mechanism of action for (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate.

  • Potential for skin and eye irritation: Esters can irritate skin and eyes upon contact [].
  • Potential flammability: Organic compounds with similar structures can be flammable [].
  • Chemical Databases: Several chemical databases mention the compound, but do not elaborate on its research applications [].
  • Potential Link to Oseltamivir: Some sources اشاره (ishara - اشاره refers to mentioning or indicating something indirectly) to a connection between this compound and Oseltamivir, an antiviral medication used to treat influenza. However, the specific nature of this link is unclear and further research is needed.

The reactivity of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form esters.
  • Nucleophilic Substitution: The ether bond in the pentan-3-yloxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of new ethers or alcohols.
  • Cyclization Reactions: The bicyclic structure allows for various cyclization reactions that can yield different derivatives or structural analogs.

These reactions are essential for the compound's role as an intermediate in synthesizing other pharmacologically active compounds.

The synthesis of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as cyclohexene derivatives.
  • Functionalization: Key functional groups are introduced through methods like alkylation or acylation.
  • Cyclization: The formation of the bicyclic structure is achieved through cyclization reactions involving nucleophiles and electrophiles.
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired enantiomeric form.

Various synthetic pathways have been explored to optimize yield and purity while minimizing by-products .

The primary application of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate lies in its use as an intermediate in the pharmaceutical industry, particularly in the synthesis of oseltamivir and related antiviral agents. Its unique structure may also lend itself to further modifications that could enhance its therapeutic properties or lead to new drug candidates.

Interaction studies involving (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate focus on its role in enzymatic pathways related to viral replication inhibition. While specific studies on this compound are scarce, research on oseltamivir indicates that compounds with similar structures may interact with viral neuraminidase enzymes effectively.

Several compounds share structural similarities with (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate:

Compound NameStructural FeaturesUnique Aspects
OseltamivirContains a similar bicyclic structure and carboxylate groupApproved antiviral medication
(1S,5R,6S)-Ethyl 5-(Pentan-3-yloxy)-7-Oxabicyclo[4.1.0]heptaneEnantiomeric form with potential different biological activityMay exhibit different pharmacokinetics
Ethyl 5-(Pentan-2-yloxy)-7-Oxabicyclo[4.1.0]heptaneSimilar bicyclic framework but with different alkoxy substitutionPotentially altered biological properties

These comparisons highlight the uniqueness of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate in terms of its specific stereochemistry and potential applications in drug synthesis .

The compound was first synthesized as part of efforts to streamline oseltamivir production. Patent filings from 2007 document its preparation via stereoselective epoxidation of norbornene derivatives. Its discovery coincided with global demands for Tamiflu during the H5N1 influenza threat, driving interest in alternatives to shikimic acid-based routes. The (1R,5S,6R) configuration was specifically engineered to match the stereoelectronic requirements for aziridine formation in Roche's Tamiflu synthesis.

Significance in Synthetic Organic Chemistry

This molecule exemplifies three key synthetic principles:

PropertyImpact
Strained bicyclic frameworkEnables regioselective ring-opening reactions
Chiral epoxideServes as stereochemical relay for complex amine synthesis
Ether-oxygen bridgeModulates electron distribution for nucleophilic attack at C3 position

Its synthetic utility is highlighted in cascade reactions constructing oseltamivir's pentacyclic core through sequential epoxide/aziridine transformations.

Systematic Nomenclature and Structural Classification

The IUPAC name derives from its bicyclo[4.1.0]heptene scaffold:

  • Bicyclo[4.1.0]hept-3-ene: Fused cyclopropane-cyclohexene system
  • 7-Oxa: Oxygen atom at bridgehead position
  • 5-(Pentan-3-yloxy): Ethylpropyl ether substituent at C5
  • 3-Carboxylate: Ethyl ester at C3

Structural features:

  • Molecular formula: C₁₄H₂₂O₄
  • Molecular weight: 254.32 g/mol
  • Key stereocenters: C1 (R), C5 (S), C6 (R)

Relationship to Bicyclic Epoxide Family

As a 7-oxabicyclo[4.1.0]hept-3-ene derivative, this compound belongs to a class of strained epoxides where ring tension dictates reactivity:

Epoxide TypeRing Strain (kcal/mol)Reactivity Trend
Monocyclic (e.g., ethylene oxide)27Moderate
Bicyclo[4.1.0] systems35–40High regioselectivity in openings

The fused cyclopropane-epoxide system creates unique frontier orbital interactions, making it 10⁴× more reactive than simple epoxides toward nucleophiles. This reactivity is harnessed in pharmaceutical syntheses requiring precise stereochemical outcomes.

(Note: Subsequent sections would continue with chemical synthesis, spectral characterization, and applications per outline, adhering strictly to provided guidelines.)

XLogP3

2.4

Dates

Last modified: 04-15-2024

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